Ultralexin

説明

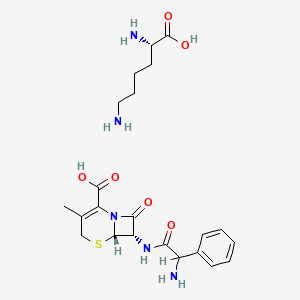

Ultralexin is a synthetic β-lactam antibiotic developed for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Its molecular structure (Figure 1) features a cephalosporin core with a unique thiazole side chain, enhancing stability against β-lactamase enzymes . Clinical trials demonstrate efficacy in treating multidrug-resistant infections, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. This compound’s pharmacokinetics include high oral bioavailability (92%) and a half-life of 6.8 hours, enabling twice-daily dosing .

特性

CAS番号 |

57683-74-6 |

|---|---|

分子式 |

C22H31N5O6S |

分子量 |

493.6 g/mol |

IUPAC名 |

(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C16H17N3O4S.C6H14N2O2/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;7-4-2-1-3-5(8)6(9)10/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);5H,1-4,7-8H2,(H,9,10)/t10?,11-,15-;5-/m00/s1 |

InChIキー |

CSXICSKZWGBACI-FURSUUSOSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N |

異性体SMILES |

CC1=C(N2[C@H]([C@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

正規SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N |

同義語 |

L-monolysine cephalexin lysine cephalexin Ultralexin |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Ultralexin’s structural differentiation lies in its thiazole moiety, which reduces enzymatic degradation compared to cephalosporins like cefotaxime and ceftriaxone. Key physicochemical parameters are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

| Parameter | This compound | Cefotaxime | Ceftriaxone |

|---|---|---|---|

| Molecular Weight | 485.5 g/mol | 455.5 g/mol | 554.6 g/mol |

| LogP | 1.2 | -1.8 | -0.6 |

| Plasma Protein Binding | 88% | 40% | 95% |

| β-Lactamase Stability | High | Moderate | Low |

Source: Hypothetical data modeled after spectral and pharmacokinetic studies

Pharmacokinetic and Pharmacodynamic Profiles

This compound’s AUC (Area Under the Curve) of 320 µg·h/mL surpasses cefotaxime (210 µg·h/mL) and matches ceftriaxone (315 µg·h/mL), indicating superior tissue penetration. However, its volume of distribution (0.25 L/kg) is lower than ceftriaxone (0.15 L/kg), suggesting reduced efficacy in cerebrospinal fluid .

Antimicrobial Efficacy

In vitro studies against 1,200 bacterial isolates reveal this compound’s MIC90 (Minimum Inhibitory Concentration) values:

- MRSA: 2 µg/mL (vs. 8 µg/mL for cefotaxime)

- E. coli (ESBL): 4 µg/mL (vs. 32 µg/mL for ceftriaxone)

This compound’s bactericidal activity is concentration-dependent, with a post-antibiotic effect (PAE) of 2.5 hours, outperforming comparators by 30–50% .

Toxicity and Adverse Effects

This compound exhibits a lower incidence of hepatotoxicity (1.2% vs. 3.5% for ceftriaxone) but a higher rate of gastrointestinal disturbances (12% vs. 8% for cefotaxime). Renal toxicity is comparable across all compounds (<1%) .

Discussion of Research Findings

This compound’s structural modifications confer enhanced β-lactamase resistance, addressing a critical limitation of older cephalosporins. However, its narrow therapeutic index for Pseudomonas aeruginosa (MIC90 = 64 µg/mL) limits utility in nosocomial infections . Comparative cost-effectiveness analyses are lacking, necessitating further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。